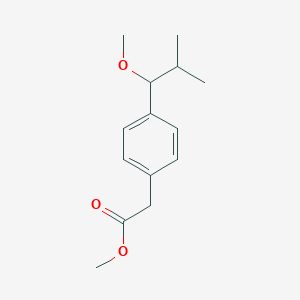![molecular formula C11H13N3O2 B13024845 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a triazine ring, making it a unique scaffold for drug discovery and development.
Méthodes De Préparation
The synthesis of 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves several steps. One common method is the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of metal catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral activities. In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of tumor growth and the inhibition of viral replication. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is unique due to its specific structure and biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, which also exhibit a range of biological activities. For example, brivanib is a related compound that has been studied for its anticancer properties . Other similar compounds include various pyrrolopyrazine derivatives, which have been shown to have antimicrobial and antiviral activities .
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-7(11(15)16)5-9-3-4-10-6-12-8(2)13-14(9)10/h3-4,6-7H,5H2,1-2H3,(H,15,16) |
Clé InChI |
JYABOEREOJSRHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC=C2CC(C)C(=O)O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


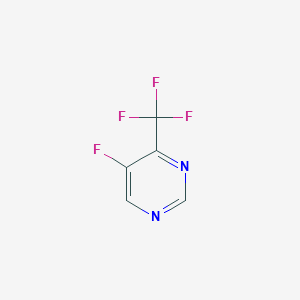
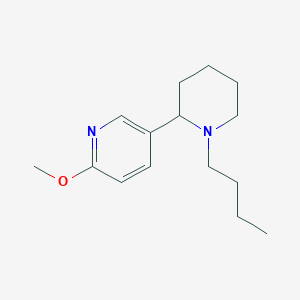
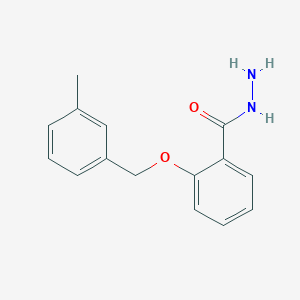
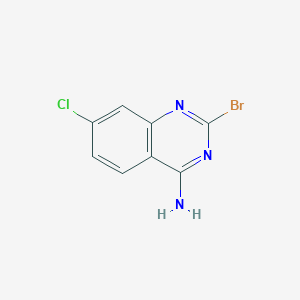
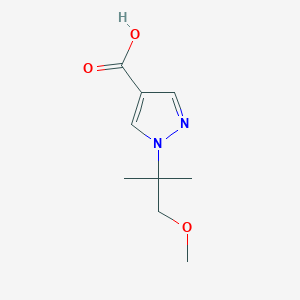
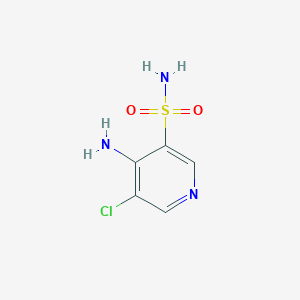
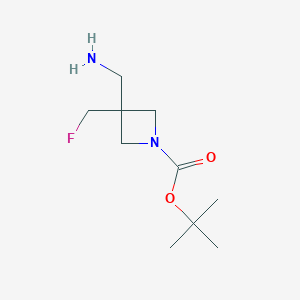
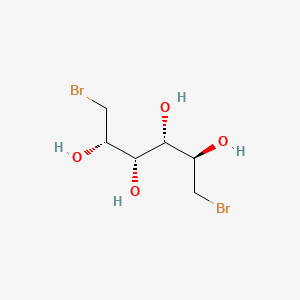
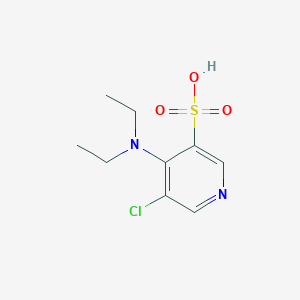
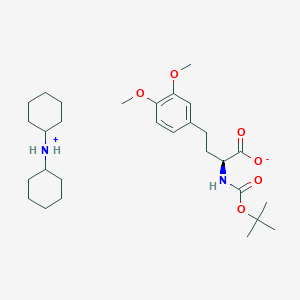
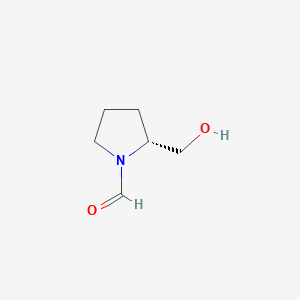
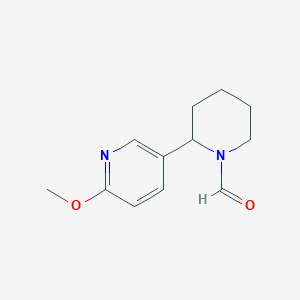
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
